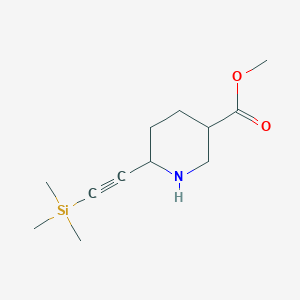
2-Bromo-3-ethoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-ethoxy-5-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-5-fluoropyridine can be coupled with ethoxy-substituted boronic acids .
Industrial Production Methods
Industrial production of 2-Bromo-3-ethoxy-5-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-ethoxy-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ethoxy group to an alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Sodium Nitrite (NaNO2) and Hydrofluoric Acid (HF): Used in diazotization and fluorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the ethoxy group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-ethoxy-5-fluoropyridine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-ethoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for its targets. The ethoxy group may also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoropyridine: Shares similar bromine and fluorine substituents but lacks the ethoxy group.
3-Ethoxy-5-fluoropyridine: Contains ethoxy and fluorine substituents but lacks the bromine atom.
2-Fluoro-3-ethoxypyridine: Similar structure but with fluorine and ethoxy groups in different positions.
Uniqueness
2-Bromo-3-ethoxy-5-fluoropyridine is unique due to the combination of bromine, ethoxy, and fluorine substituents on the pyridine ring. This unique combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential biological activity.
Eigenschaften
Molekularformel |
C7H7BrFNO |
|---|---|
Molekulargewicht |
220.04 g/mol |
IUPAC-Name |
2-bromo-3-ethoxy-5-fluoropyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
HLHCPLBTOJYKIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N=CC(=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











amine](/img/structure/B13898572.png)
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
![[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
![[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone](/img/structure/B13898615.png)
![cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13898619.png)
